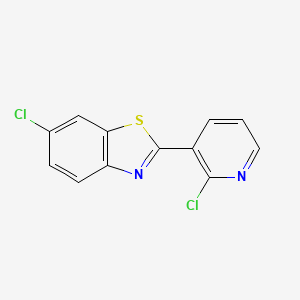

![molecular formula C15H24N2O5 B2514205 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-56-0](/img/structure/B2514205.png)

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

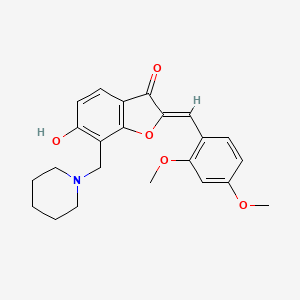

The compound is a derivative of oxazole, which is a five-membered heterocyclic compound containing both nitrogen and oxygen in the ring. The specific structure mentioned includes a tert-butoxycarbonyl amino group, indicating its relevance in the field of peptide synthesis and protection strategies for amino acids.

Synthesis Analysis

The synthesis of related oxazolone derivatives has been demonstrated in the literature. For instance, the reaction of N-ethyl,N′-(γ-dimethylaminopropyl)-carbodiimide-HCl with N-tert-butoxycarbonyl-L-valine leads to the formation of a 2-tert-butoxy-4-isopropyl-5(4H)-oxazolone, which can be isolated in significant yield under optimized conditions . This suggests that similar methodologies could be applied to synthesize the compound of interest, utilizing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxazolone derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The specific stereochemistry of the substituents is crucial for the biological activity and synthesis of peptides. Single crystal X-ray analysis has been used to determine the structure of related compounds, ensuring the correct stereochemistry is achieved .

Chemical Reactions Analysis

Oxazolones, such as the ones described in the literature, are known to participate in various chemical reactions, particularly in peptide synthesis. They can react with amino acid esters to form peptides while maintaining optical purity, although some racemization may occur under certain conditions . The presence of the tert-butoxycarbonyl group is significant as it is a common protecting group in peptide synthesis, which can be removed under acidic conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid are not detailed in the provided papers, related compounds exhibit properties that are crucial for their reactivity and handling. For example, the stability of the oxazolone ring and the presence of the tert-butoxycarbonyl group influence the solubility and reactivity of these molecules in organic synthesis .

Applications De Recherche Scientifique

Microwave-assisted Synthesis of Oxazole Derivatives

Microwave-assisted synthesis has become a significant method for producing oxazole derivatives, which are crucial in medicinal chemistry due to their pharmacological activities. This approach is noted for its efficiency in synthesizing benzoxazole derivatives, a subgroup of oxazole compounds, which are important in pharmaceutical chemistry and other industries like dyestuff, polymer, agrochemical, and optical brighteners. The method emphasizes rapid and high-yield production of diverse benzoxazole derivatives, highlighting the compound's importance across various scientific and industrial applications (Özil & Menteşe, 2020).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution (KR) of racemic compounds, including those related to oxazole derivatives, plays a pivotal role in asymmetric organic synthesis. This method utilizes chiral catalysts to achieve high enantioselectivity and yield, underscoring the versatility of oxazole derivatives in synthesizing enantiopure compounds for scientific research and potential pharmaceutical applications (Pellissier, 2011).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, is utilized in synthesizing various chemicals, including oxazole derivatives. Its role in drug synthesis is notable for offering a sustainable and cost-effective approach to producing medications. Levulinic acid's versatility in creating compounds with medicinal potential underscores the importance of oxazole derivatives and similar compounds in developing new drugs and medical materials (Zhang et al., 2021).

Mécanisme D'action

In terms of the mode of action, a method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

As for the environment of action, the study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-8(2)7-10(16-14(20)22-15(4,5)6)12-17-11(13(18)19)9(3)21-12/h8,10H,7H2,1-6H3,(H,16,20)(H,18,19)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPZCAABWGAVSR-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

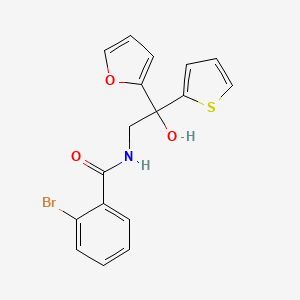

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2514134.png)

![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514138.png)

![(4-Aminopiperidin-1-yl)-[1-(4-ethoxyphenyl)triazol-4-yl]methanone](/img/structure/B2514139.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514140.png)